molecular formula C10H13NO2 B1614920 (2S)-2-amino-2-phenylbutanoic acid CAS No. 52247-77-5

(2S)-2-amino-2-phenylbutanoic acid

Cat. No.: B1614920
CAS No.: 52247-77-5
M. Wt: 179.22 g/mol
InChI Key: UBXUDSPYIGPGGP-JTQLQIEISA-N
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Description

(2S)-2-amino-2-phenylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to the second carbon of a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-phenylbutanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the molecule. For instance, the asymmetric hydrogenation of α-keto acids using chiral rhodium or ruthenium catalysts can yield this compound with high enantiomeric purity.

Another method involves the Strecker synthesis, where an aldehyde is reacted with ammonia and hydrogen cyanide to form an α-amino nitrile, which is then hydrolyzed to produce the desired amino acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of biocatalysts such as enzymes to achieve high selectivity and yield. Enzymatic resolution of racemic mixtures or the use of engineered microorganisms to produce the compound through fermentation are potential methods for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, amides, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-amino-2-phenylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of peptides and proteins.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a neurotransmitter analog.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, as a neurotransmitter analog, it may bind to receptors in the central nervous system, modulating synaptic transmission and influencing neurological functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-phenylpropanoic acid:

    (2S)-2-amino-2-methylbutanoic acid:

Uniqueness

(2S)-2-amino-2-phenylbutanoic acid is unique due to its specific structural features, including the phenyl group attached to the second carbon. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-amino-2-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-10(11,9(12)13)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H,12,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXUDSPYIGPGGP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](C1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352015
Record name (2S)-2-Amino-2-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52247-77-5
Record name (2S)-2-Amino-2-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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